3-(1,4-Diazepan-1-YL)-N-propylpropanamide
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Overview
Description
1H-1,4-Diazepine-1-propanamide, hexahydro-N-propyl- is a heterocyclic compound that belongs to the diazepine family. Diazepines are known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has shown promise in several areas of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,4-Diazepine-1-propanamide, hexahydro-N-propyl- typically involves the heterocyclization reaction of N-propyl-1,3-dialkyl/aryl propane-1,3-dione with ethylenediamine in the presence of a catalyst such as silica sulphuric acid. The reaction conditions often require controlled temperatures and specific solvents to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to ensure its quality and consistency for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1H-1,4-Diazepine-1-propanamide, hexahydro-N-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminium hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1H-1,4-Diazepine-1-propanamide, hexahydro-N-propyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-1,4-Diazepine-1-propanamide, hexahydro-N-propyl- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways can vary, but they often involve key enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
1,4-Diazepine: A core structure in many benzodiazepines and thienodiazepines.
Homopiperazine: A related compound with similar structural features.
1-Boc-hexahydro-1,4-diazepine: A protected form of the compound used in various synthetic applications.
Uniqueness: 1H-1,4-Diazepine-1-propanamide, hexahydro-N-propyl- is unique due to its specific functional groups and the resulting biological activities.
Properties
CAS No. |
89009-74-5 |
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Molecular Formula |
C11H23N3O |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
3-(1,4-diazepan-1-yl)-N-propylpropanamide |
InChI |
InChI=1S/C11H23N3O/c1-2-5-13-11(15)4-9-14-8-3-6-12-7-10-14/h12H,2-10H2,1H3,(H,13,15) |
InChI Key |
ZVYWJRFUEZWXTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CCN1CCCNCC1 |
Origin of Product |
United States |
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